molecular formula C4H5NO B1298619 Isocyanatocyclopropane CAS No. 4747-72-2

Isocyanatocyclopropane

Cat. No. B1298619
CAS RN: 4747-72-2
M. Wt: 83.09 g/mol
InChI Key: DBBRJAWSDTYYBM-UHFFFAOYSA-N
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Description

Isocyanatocyclopropane is a compound that features a three-membered cyclopropane ring with an isocyanate group attached to it. The isocyanate group is characterized by a nitrogen atom double-bonded to a carbon atom, which is also bonded to an oxygen atom. This functional group is known for its reactivity, particularly in the formation of urethanes and polyurethanes.

Synthesis Analysis

The synthesis of compounds related to isocyanatocyclopropane can be achieved through various methods. One such method is the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, which results in the formation of oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. The reaction is guided by connecting the two components and using an electron-deficient triarylphosphine ligand .

Molecular Structure Analysis

The molecular structure of isocyanatocyclopropane has been studied using microwave spectroscopy. The rotational constants obtained for the normal isotopic species are A=15,827.303±0.009 MHz, B=3734.004±0.002 MHz, and C=3515.892±0.002 MHz. The structural parameters indicate that the C–N≡C group is linear and inclined at an angle of 123.4±0.6° to the plane of the ring, suggesting significant π conjugation within the cyclopropane ring .

Chemical Reactions Analysis

Isocyanatocyclopropane and its derivatives can undergo various chemical reactions. For instance, bicyclic cyclopropanols with an olefinic side chain can be oxidized to generate cyclic β-keto radicals, which then undergo ring-expansion and intramolecular cyclization. These cyclized radicals can be trapped with different radical-trapping reagents to yield functionalized products. This method has been applied to the total synthesis of complex molecules such as 10-isothiocyanatoguaia-6-ene . Additionally, 3-iso(thio,seleno)cyanato-1,2,3-triarylcyclopropenes exhibit a fast reversible migration of isocyanato, isothiocyanato, and isoselenocyanato groups along the perimeter of the cyclopropane ring, which proceeds according to a dissociation-recombination mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanatocyclopropane are influenced by the presence of the isocyanate group and the cyclopropane ring. The linear C–N≡C group and its inclination to the cyclopropane ring plane affect the molecule's electronic structure and reactivity. The π conjugation within the cyclopropane ring is an important factor in the molecule's stability and reactivity. The specific physical properties, such as boiling point, melting point, and solubility, are not detailed in the provided papers but can be inferred to be unique due to the structure of the compound .

Scientific Research Applications

  • Polyurethane Production : Isocyanates are highly reactive molecules often used in the production of polyurethane products, such as foams, coatings, and adhesives . They can react with compounds containing alcohol (hydroxyl) groups to form urethane linkages, a key component of polyurethane structures .

  • Blocked Isocyanates : Blocked isocyanates are a type of isocyanate where the isocyanate group is temporarily blocked. They are used in a variety of applications, including heat-curable coatings, adhesives, and sealants . The blocking group is removed by heating, allowing the isocyanate group to react .

  • Analytical Techniques : Isocyanates, including Isocyanatocyclopropane, are often used in analytical techniques. For example, the deblocking temperature of blocked isocyanates can be determined using X-ray photoelectron spectroscopy (XPS) .

  • Polyurethane Production : Isocyanates are highly reactive molecules often used in the production of polyurethane products, such as foams, coatings, and adhesives . They can react with compounds containing alcohol (hydroxyl) groups to form urethane linkages, a key component of polyurethane structures .

  • Blocked Isocyanates : Blocked isocyanates are a type of isocyanate where the isocyanate group is temporarily blocked. They are used in a variety of applications, including heat-curable coatings, adhesives, and sealants . The blocking group is removed by heating, allowing the isocyanate group to react .

  • Analytical Techniques : Isocyanates, including Isocyanatocyclopropane, are often used in analytical techniques. For example, the deblocking temperature of blocked isocyanates can be determined using X-ray photoelectron spectroscopy (XPS) .

  • Chemical Research : Isocyanatocyclopropane is a useful research chemical . Although specific applications are not mentioned, it’s likely used in various chemical reactions due to its reactivity .

Safety And Hazards

Isocyanatocyclopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and can cause harm if inhaled or comes into contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Isocyanatocyclopropane are not available, the use of isocyanates in general is a topic of ongoing research, particularly in the development of high-performance polyurethane-based polymers .

properties

IUPAC Name

isocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBRJAWSDTYYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348478
Record name isocyanatocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanatocyclopropane

CAS RN

4747-72-2
Record name isocyanatocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Ernouf, JL Brayer, B Folléas… - … A European Journal, 2018 - Wiley Online Library
… would lead to a higher activation barrier because of 1,3-strain36 with the substituent at the allylic position,35 thereby accounting for the formation of alkylidene(isocyanatocyclopropane) …
MY Kornakov, AM Tsatsakis, YA Davidovich… - Mendeleev …, 1993 - Elsevier
… in the synthesis of the methyl ester of 1-isocyanatocyclopropane-I-carboxylic acid 6. It was reported earlier that esters of 1-isocyanatocyclopropane-l-carboxylic acid can be prepared in …
Number of citations: 2 www.sciencedirect.com
H Phougat, V Devi, S Rai, TS Reddy… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A series of novel N‐cycloalkyl/aryl‐4‐(1,3‐diphenyl‐1H‐pyrazole‐4‐carbonyl)piperazine‐1‐carboxamides 9a‐g has been synthesized for biological interest by simple base catalyzed …
Number of citations: 4 onlinelibrary.wiley.com
S Braverman, M Cherkinsky, ML Birsa - thieme-connect.com
Carbon dioxide is one of the most abundant chemicals in nature. Nearly unlimited amounts are found in the atmosphere, dissolved in water, in gas wells, and in solids as carbonates. …
Number of citations: 0 www.thieme-connect.com
WMA Niessen, MJX Hillebrand, H Rosing… - … of Pharmaceutical and …, 2021 - Elsevier
Protein kinases inhibitors or, more generally, signal transduction inhibitors (STIs) can be used to treat diseases in which deregulation of the protein kinase activity plays a role, such as …
Number of citations: 1 www.sciencedirect.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com
MJ Henderson, KA Trychta, SM Yang, S Bäck… - Cell reports, 2021 - cell.com
Endoplasmic reticulum (ER) dysregulation is associated with pathologies including neurodegenerative, muscular, and diabetic conditions. Depletion of ER calcium can lead to the loss …
Number of citations: 15 www.cell.com
M Afonso, MA Brito - International Journal of Molecular Sciences, 2022 - mdpi.com
One of the biggest challenges in neuro-oncology is understanding the complexity of central nervous system tumors, such as gliomas, in order to develop suitable therapeutics. …
Number of citations: 9 www.mdpi.com
C Cl - Springer
This document is part of Subvolume D3 ‘Index of Substances for Volumes II/4, II/6, II/14, and II/19’ of Volume 19 ‘Molecular Constants’ of Landolt-Börnstein - Group II Molecules and …
Number of citations: 0 link.springer.com
PP CN - HNO - Springer
Number of citations: 2

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